Cas no 1019538-92-1 (2-(ethylsulfanyl)-3-methylbutanoic acid)

2-(Ethylsulfanyl)-3-methylbutanoic acid is a sulfur-containing carboxylic acid characterized by its unique ethylthio and branched alkyl substituents. This compound is of interest in organic synthesis due to its potential as a chiral building block or intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the ethylsulfanyl group enhances reactivity in nucleophilic and radical reactions, while the 3-methylbutanoic acid backbone contributes to steric and electronic modulation. Its structural features may also facilitate applications in asymmetric synthesis or ligand design. The compound is typically handled under standard laboratory conditions, with stability dependent on proper storage to minimize oxidation or degradation.
2-(ethylsulfanyl)-3-methylbutanoic acid structure
1019538-92-1 structure
Product Name:2-(ethylsulfanyl)-3-methylbutanoic acid
CAS No:1019538-92-1
MF:C7H14O2S
MW:162.249861240387
CID:4567841
Update Time:2025-06-08

2-(ethylsulfanyl)-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(ethylsulfanyl)-3-methylbutanoic acid
    • Inchi: 1S/C7H14O2S/c1-4-10-6(5(2)3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9)
    • InChI Key: ZKDBUJGDZNEGSV-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C(SCC)C(C)C

Computed Properties

  • Exact Mass: 162.071451g/mol
  • Monoisotopic Mass: 162.071451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 112
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 162.25g/mol
  • XLogP3: 2.2
  • Topological Polar Surface Area: 62.6Ų

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Additional information on 2-(ethylsulfanyl)-3-methylbutanoic acid

Comprehensive Analysis of 2-(Ethylsulfanyl)-3-methylbutanoic Acid (CAS No. 1019538-92-1): Properties, Applications, and Industry Insights

In the realm of specialty chemicals, 2-(ethylsulfanyl)-3-methylbutanoic acid (CAS 1019538-92-1) has garnered significant attention due to its unique structural properties and versatile applications. This sulfur-containing carboxylic acid, characterized by its ethylsulfanyl and methylbutanoic acid moieties, serves as a critical intermediate in pharmaceuticals, agrochemicals, and flavor/fragrance industries. Its molecular formula, C7H14O2S, underscores its potential for functional group transformations, making it a valuable building block in organic synthesis.

The compound's CAS number 1019538-92-1 is frequently searched in chemical databases, reflecting its growing relevance in R&D. Recent trends highlight its role in sustainable chemistry, aligning with the global push for green synthesis and bio-based intermediates. Researchers are exploring its utility in enantioselective catalysis and chiral auxiliaries, addressing the demand for optically active compounds in drug development.

From a structural perspective, the ethylsulfanyl group (-SC2H5) contributes to the molecule's lipophilicity, enhancing its compatibility with hydrophobic matrices. This property is leveraged in flavor encapsulation technologies, where controlled release of active ingredients is paramount. Meanwhile, the 3-methylbutanoic acid backbone offers steric hindrance, influencing reactivity patterns in nucleophilic substitutions—a topic extensively discussed in recent QSAR studies.

Industrially, 2-(ethylsulfanyl)-3-methylbutanoic acid is synthesized via thioetherification of corresponding haloacids or through Michael addition routes. Process optimization studies emphasize atom economy, with patent literature (e.g., WO2021154432) detailing novel catalytic systems to minimize byproducts. Analytical characterization typically involves GC-MS and NMR spectroscopy, with the 1019538-92-1 CAS registry ensuring precise identification across supply chains.

Emerging applications include its use as a ligand precursor in transition metal complexes for OLED materials, responding to the electronics industry's demand for efficient emissive layers. Additionally, its degradation pathways are being scrutinized in environmental fate studies, particularly regarding sulfur-containing metabolites—a hot topic in ECHA REACH compliance discussions.

Market analysts note increased procurement of CAS 1019538-92-1 by contract research organizations (CROs), driven by pharmaceutical outsourcing trends. Regulatory filings indicate its inclusion in ICH Q3D-compliant processes, with impurity profiles meticulously controlled to meet FDA guidelines. The compound's logP value (~2.1) and pKa (~4.7) make it suitable for prodrug design, a strategy gaining traction in bioavailability enhancement research.

Future directions may explore its enzyme inhibition potential, particularly toward cysteine proteases, given the sulfanyl group's nucleophilic affinity. Collaborative studies between academia and industry (e.g., Horizon Europe projects) are investigating its derivatization for antiviral scaffolds, capitalizing on the post-pandemic focus on broad-spectrum therapeutics.

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